Cas no 1700425-40-6 (2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid)

2-{(Benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid is a specialized organic compound featuring a bromophenyl group and a benzyloxycarbonyl-protected methylamino moiety. Its structural design makes it a valuable intermediate in synthetic organic chemistry, particularly for peptide modifications and pharmaceutical research. The presence of the 4-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The benzyloxycarbonyl (Cbz) protecting group ensures selective deprotection under mild conditions, facilitating controlled synthetic pathways. This compound’s stability and reactivity profile make it suitable for applications in medicinal chemistry and drug discovery, where precise molecular tailoring is required.
2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid structure
1700425-40-6 structure
商品名:2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid
CAS番号:1700425-40-6
MF:C17H16BrNO4
メガワット:378.217244148254
CID:5562761
PubChem ID:103664223

2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 4-Bromo-α-[methyl[(phenylmethoxy)carbonyl]amino]benzeneacetic acid (ACI)
    • Benzeneacetic acid, 4-bromo-α-[methyl[(phenylmethoxy)carbonyl]amino]- (ACI)
    • 2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid
    • インチ: 1S/C17H16BrNO4/c1-19(17(22)23-11-12-5-3-2-4-6-12)15(16(20)21)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3,(H,20,21)
    • InChIKey: NXXONCAFPJZSOF-UHFFFAOYSA-N
    • ほほえんだ: O=C(N(C(C1C=CC(Br)=CC=1)C(O)=O)C)OCC1C=CC=CC=1

2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24291890-1g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6
1g
$541.0 2023-09-15
Enamine
EN300-24291890-5g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6
5g
$1572.0 2023-09-15
Enamine
EN300-24291890-0.05g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6 95%
0.05g
$455.0 2024-06-19
Enamine
EN300-24291890-5.0g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6 95%
5.0g
$1572.0 2024-06-19
Enamine
EN300-24291890-0.1g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6 95%
0.1g
$476.0 2024-06-19
Enamine
EN300-24291890-10g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6
10g
$2331.0 2023-09-15
Enamine
EN300-24291890-0.5g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6 95%
0.5g
$520.0 2024-06-19
Enamine
EN300-24291890-0.25g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6 95%
0.25g
$498.0 2024-06-19
Enamine
EN300-24291890-1.0g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6 95%
1.0g
$541.0 2024-06-19
Enamine
EN300-24291890-2.5g
2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid
1700425-40-6 95%
2.5g
$1063.0 2024-06-19

2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid 関連文献

2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acidに関する追加情報

Introduction to 2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid (CAS No. 1700425-40-6)

2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid, identified by its CAS number 1700425-40-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both a benzyloxy carbonyl moiety and an amino group, which makes it a versatile intermediate in the development of bioactive molecules. The presence of a 4-bromophenyl substituent further enhances its utility, providing a handle for further chemical modifications and derivatization.

The structural features of 2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid make it particularly valuable in the synthesis of peptide mimetics and other therapeutic agents. The benzyloxy carbonyl group is commonly employed as an protecting group for amino acids in peptide coupling reactions, ensuring stability during synthetic steps. Simultaneously, the methyl amino portion introduces basicity, which can be exploited in pH-sensitive drug delivery systems or as a site for post-synthetic modifications. The 4-bromophenyl ring, on the other hand, offers a reactive site for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl moieties into the molecular framework.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. 2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid has been explored as a precursor in the synthesis of inhibitors for enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated its utility in generating analogs of known pharmacological agents that modulate pathways such as mTOR (mechanistic target of rapamycin), which plays a critical role in cell growth and proliferation. The incorporation of the 4-bromophenyl group allows for fine-tuning of electronic properties, influencing binding affinity and selectivity towards target proteins.

The compound’s potential extends beyond oncology; it has also been investigated in the context of neurodegenerative diseases. Researchers have leveraged its structural scaffold to develop novel ligands that interact with neurotransmitter receptors or enzyme targets implicated in conditions like Alzheimer’s disease and Parkinson’s disease. The ability to modify both the benzyloxy carbonyl and 4-bromophenyl portions allows chemists to systematically explore structure-activity relationships (SAR), optimizing potency and reducing off-target effects. This flexibility underscores its importance as a building block in medicinal chemistry.

Advances in synthetic methodologies have further enhanced the accessibility and utility of 2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled rapid preparation of derivatives at scale, facilitating high-throughput screening programs. Additionally, computational modeling has been employed to predict optimal reaction conditions and predict binding interactions, streamlining the drug discovery process. These innovations highlight how emerging technologies are shaping the way this compound is utilized in research.

The safety profile of 2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid is another critical consideration. While not classified as hazardous under standard laboratory conditions, appropriate handling protocols must be followed to ensure worker safety. Personal protective equipment (PPE), including gloves and eye protection, is recommended during manipulations involving this compound. Storage should be conducted in a cool, dry place away from direct sunlight to prevent degradation. As with all chemical reagents, proper disposal methods must be adhered to in compliance with environmental regulations.

In conclusion, 2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid (CAS No. 1700425-40-6) represents a valuable asset in pharmaceutical research due to its structural versatility and functional attributes. Its role as an intermediate in peptide synthesis, inhibitor development for therapeutic targets, and its adaptability to modern synthetic techniques underscore its significance. Continued exploration into its applications will likely yield novel insights into disease mechanisms and innovative treatment strategies.

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